molecular formula C14H16N2O4 B13688785 2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid

2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid

Cat. No.: B13688785
M. Wt: 276.29 g/mol
InChI Key: WFKJLXBKVVZRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid is a compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes an amino group and a phthalimide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid typically involves the reaction of 6-aminohexanoic acid with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to interact with the human dopamine receptor D2, influencing neurotransmitter pathways and exhibiting potential antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(1,3-dioxo-2-isoindolinyl)hexanoic Acid stands out due to its unique combination of an amino group and a phthalimide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

2-amino-6-(1,3-dioxoisoindol-2-yl)hexanoic acid

InChI

InChI=1S/C14H16N2O4/c15-11(14(19)20)7-3-4-8-16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8,15H2,(H,19,20)

InChI Key

WFKJLXBKVVZRLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(C(=O)O)N

Origin of Product

United States

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